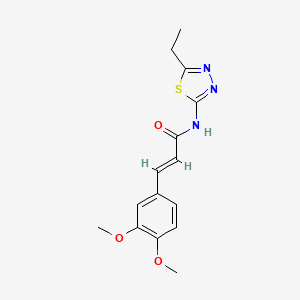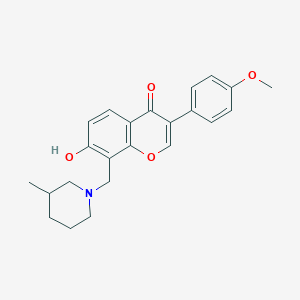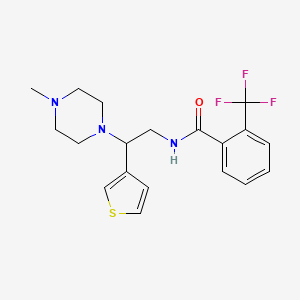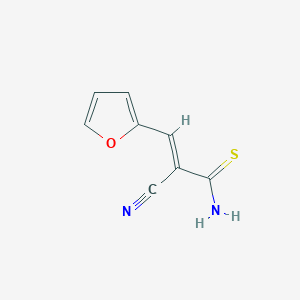![molecular formula C22H17N3O B2560996 6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-16-2](/img/structure/B2560996.png)
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The most frequently employed synthetic route to indoloquinoxalines relies on the condensation reactions of isatin with o-phenylenediamine . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines .Molecular Structure Analysis
Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis
The majority of the approaches reported in the literature for the synthesis of indoloquinoxalines rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Applications De Recherche Scientifique
Anticancer and Antiproliferative Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific structure of “6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline” may allow it to bind to DNA or RNA, inhibit enzymes critical for cell division, or interfere with signaling pathways that promote tumor growth .
Antimicrobial Activity
These compounds also exhibit antimicrobial activity, making them potential candidates for treating bacterial infections. Their mechanism of action often involves interfering with the synthesis of nucleic acids or proteins essential for bacterial survival .
Anticonvulsant Activity
Quinoxaline derivatives can act on the central nervous system to prevent seizures. They may modulate neurotransmitter levels or ion channel activity, which are common targets for anticonvulsant drugs .
Anti-Tuberculosis Activity
Tuberculosis (TB) remains a significant global health challenge, and quinoxaline derivatives like “6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline” have shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for TB. They may work by inhibiting mycobacterial enzymes or disrupting cell wall synthesis .
Anti-Malarial Activity
Malaria is another area where quinoxaline derivatives could make an impact. These compounds may inhibit the growth of Plasmodium species, the parasites that cause malaria, by targeting their DNA replication or protein synthesis .
Anti-Leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania. Quinoxaline derivatives have been found to be effective against various strains of Leishmania, potentially offering a new avenue for treatment .
Mécanisme D'action
Target of Action
Related quinoxaline derivatives have been reported to inhibit kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus regulating their function and the biochemical pathways they are involved in .
Mode of Action
Similar quinoxaline derivatives have been reported to act as kinase inhibitors . These compounds bind to the kinase enzymes, preventing them from adding phosphate groups to their target proteins. This inhibition can disrupt the normal function of these proteins and alter the biochemical pathways they are involved in .
Biochemical Pathways
These include pathways involved in cell growth and division, signal transduction, and other cellular processes . By inhibiting kinases, these compounds can disrupt these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can include changes in cell growth and division, alterations in signal transduction pathways, and other cellular responses .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of many compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-2-8-16(9-3-1)26-15-14-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYUGOFXPKPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)
![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2560916.png)
![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)

![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2560919.png)



![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)




![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)